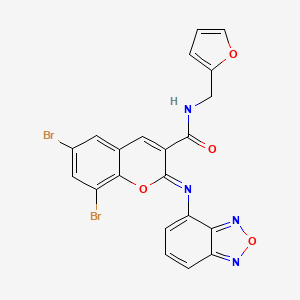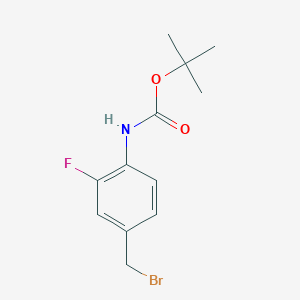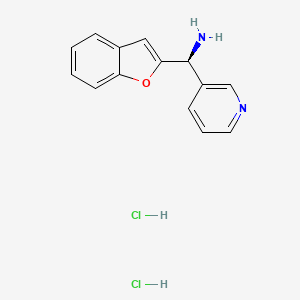![molecular formula C18H13F3N4O3 B2923636 4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid CAS No. 892317-42-9](/img/structure/B2923636.png)
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of various carboxylic acids with hydrazine hydrate . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazoles includes two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds related to 4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid often focuses on their synthesis, characterization, and potential as intermediates for further chemical reactions. For example, studies have explored the synthesis of 1,2,3-Triazoles and their derivatives due to their relevance in constructing peptidomimetics or biologically active compounds based on the triazole scaffold, despite potential challenges such as the Dimroth rearrangement. Such compounds are pivotal in the development of new materials and pharmaceuticals, showcasing the compound's utility beyond its direct application as a drug (Ferrini et al., 2015).
Antimicrobial and Antitumor Applications
Several studies have investigated the antimicrobial and antitumor potentials of triazole derivatives. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and tested for their antimicrobial activities. Such research underscores the importance of triazole compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Furthermore, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have shown promise in antitumor activity, demonstrating the compound's potential in cancer research (Hu et al., 2008).
Catalysis and Organic Synthesis
The compound and its derivatives have also found applications in catalysis and organic synthesis. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, offers a pathway to triazole-based scaffolds used in developing HSP90 inhibitors, showcasing the compound's role in facilitating complex organic reactions and synthesizing biologically active molecules (S. Ferrini et al., 2015).
Direcciones Futuras
The future directions for this compound could involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propiedades
IUPAC Name |
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c1-10-15(16(26)22-13-7-5-11(6-8-13)17(27)28)23-24-25(10)14-4-2-3-12(9-14)18(19,20)21/h2-9H,1H3,(H,22,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMVAANXESGYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)
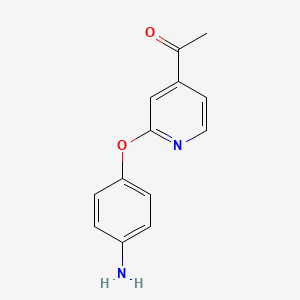
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

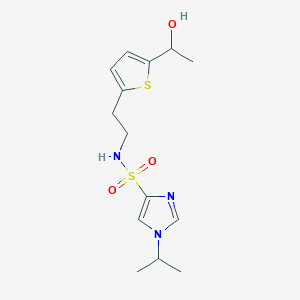
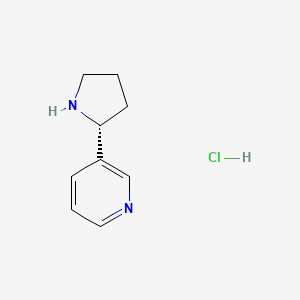
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)
![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)
